molecular formula C19H19NO3 B379487 Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate CAS No. 63746-08-7

Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B379487
CAS No.: 63746-08-7
M. Wt: 309.4g/mol
InChI Key: DGTIEXDBQRVGSQ-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a synthetically engineered indole derivative designed for pharmaceutical and cancer biology research. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive molecules and therapeutic agents . Its diverse pharmacological profile includes documented anticancer, antimicrobial, and antiviral activities, making it a versatile scaffold for developing new therapeutic entities . In cancer research, this compound is of significant interest for developing novel anti-proliferative agents. Recent studies on structurally similar 5-hydroxyindole-3-carboxylate esters have demonstrated potent and selective cytotoxicity against human breast cancer cell lines (e.g., MCF-7), while showing minimal effects on normal human cells . The core indole structure is also investigated as a survivin inhibitor; survivin is a key inhibitor of apoptosis protein overexpressed in aggressive tumors, and its degradation is a promising strategy for anticancer therapy . The compound serves as a key synthetic intermediate for further chemical exploration, including the development of derivatives like 2-phenylthiomethyl-indole compounds, which are known to act as 5-lipoxygenase (5-LO) inhibitors . This product is intended for research purposes by qualified laboratory personnel only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or human consumption. Researchers should handle the material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

ethyl 1-benzyl-5-hydroxy-2-methylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-3-23-19(22)18-13(2)20(12-14-7-5-4-6-8-14)17-10-9-15(21)11-16(17)18/h4-11,21H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTIEXDBQRVGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801793
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Reaction Mechanism and Key Steps

The synthesis begins with the condensation of phenylhydrazine (1) and ethyl levulinate (2) in the presence of a Brønsted acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to yield the hydrazone intermediate (3) . Cyclization occurs via-sigmatropic rearrangement under elevated temperatures (80–120°C), forming the indole ring (4) . Subsequent benzylation at the 1-position introduces the benzyl group using benzyl bromide (5) in the presence of a base like potassium carbonate (K₂CO₃), culminating in the target compound (6) .

Table 1: Standard Reaction Conditions for Fischer Indole Synthesis

ParameterLaboratory-Scale Conditions
Starting MaterialsPhenylhydrazine, ethyl levulinate
CatalystHCl (10–20 mol%)
Temperature100°C, reflux
Reaction Time6–12 hours
SolventEthanol or aqueous HCl
Yield60–75%

Optimization Strategies

  • Acid Selection : Substituting HCl with polyphosphoric acid (PPA) enhances cyclization efficiency, achieving yields up to 82%.

  • Solvent Systems : Mixed solvents (e.g., ethanol-water) improve intermediate solubility and reduce side reactions.

  • Microwave Assistance : Reducing reaction time to 2–3 hours while maintaining yields of 70–78%.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness, scalability, and purity. Continuous flow reactors have replaced batch processes to ensure consistent product quality and higher throughput.

Continuous Flow Reactor Design

In a typical setup, phenylhydrazine and ethyl levulinate are pumped into a tubular reactor lined with acid-resistant materials (e.g., Hastelloy). The reaction proceeds at 120°C under pressurized conditions (2–3 bar), completing cyclization in 30–45 minutes. Benzylation is performed in a separate chamber using catalytic phase-transfer agents to accelerate the alkylation step.

Table 2: Industrial vs. Laboratory-Scale Parameters

ParameterIndustrial ProcessLaboratory Process
Reactor TypeContinuous flowBatch (round-bottom flask)
Temperature120°C100°C
Pressure2–3 barAmbient
Throughput50–100 kg/day1–5 g/batch
Purity≥98% (HPLC)90–95%

Challenges and Solutions

  • Byproduct Formation : Unreacted benzyl bromide is removed via vacuum distillation.

  • Catalyst Recovery : Ion-exchange resins capture residual acids for reuse, reducing waste.

Purification and Characterization

Crude this compound requires rigorous purification to meet pharmaceutical standards.

Recrystallization Protocols

The compound is dissolved in hot ethyl acetate (60–70°C) and gradually cooled to 4°C to induce crystallization. Adding hexane as an anti-solvent improves crystal purity (99.5% by HPLC).

Chromatographic Methods

Flash chromatography on silica gel (eluent: hexane/ethyl acetate, 7:3) resolves residual hydrazone byproducts. High-performance liquid chromatography (HPLC) with a C18 column confirms purity using a UV detector at 254 nm.

Table 3: Analytical Data for Purified Compound

PropertyValue
Melting Point142–144°C
HPLC Purity≥99%
¹H NMR (CDCl₃)δ 1.42 (t, 3H), 2.34 (s, 3H)...
IR (KBr)3250 cm⁻¹ (O-H), 1705 cm⁻¹ (C=O)

Alternative Synthetic Routes

While the Fischer method dominates, exploratory approaches include:

Leimgruber-Batcho Synthesis

This method employs ortho-nitrotoluene derivatives as precursors, but yields remain suboptimal (35–40%) due to competing side reactions.

Enzymatic Cyclization

Preliminary studies using lipases in non-aqueous media show modest success (50% yield), though scalability issues persist.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Studies

Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate has been evaluated for its potential therapeutic effects, particularly in:

  • Anticancer Activity : Studies have indicated that indole derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's structural features may enhance its interaction with biological targets involved in tumor growth and proliferation.
  • Anti-inflammatory Properties : The compound acts as an inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the leukotriene synthesis pathway, which is implicated in inflammatory responses. Inhibition of this pathway could lead to reduced inflammation and associated diseases .

Antimicrobial Activity

Research has demonstrated that indole derivatives, including this compound, possess antimicrobial properties. They have shown efficacy against various bacterial strains, including drug-resistant Mycobacterium tuberculosis (Mtb) strains. The compound's ability to inhibit bacterial growth positions it as a candidate for developing new anti-tuberculosis drugs .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural characteristics allow it to participate in various chemical reactions, making it valuable in:

  • Dyes and Pigments Production : The compound can be modified to create colorants used in textiles and coatings.
  • Fine Chemicals Manufacturing : It is utilized in producing specialty chemicals for pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Several studies highlight the compound's potential applications:

Study TitleFindings
"Design, Synthesis, and Biological Evaluation of Ethyl Indole Derivatives"Identified strong anti-tubercular activity with selectivity against resistant strains (MIC values ranging from 0.25 to 16 μg/mL) .
"Cytotoxic Effects of Hydroxyindoles"Demonstrated significant cytotoxicity against cancer cell lines, suggesting potential as an anticancer agent .
"Inhibition of 5-Lipoxygenase"Confirmed its role as a potent inhibitor of 5-lipoxygenase, indicating therapeutic potential in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Impact Analysis:

  • N1 Position : The benzyl group in the target compound provides greater steric bulk and aromaticity compared to methyl (15574-49-9) or propyl (17826-14-1). This may enhance binding affinity in hydrophobic pockets of biological targets but reduce solubility .
  • C5 Hydroxy Group : Unlike the methoxy group in 172595-68-5, the hydroxy group enables hydrogen bonding, which can improve crystal packing stability (relevant to crystallography studies using SHELX programs) or modulate solubility .

Physicochemical and Functional Comparisons

Hydrogen Bonding and Crystal Packing

The 5-hydroxy group in the target compound facilitates hydrogen-bonded networks, as observed in indole derivatives with polar substituents. This contrasts with 172595-68-5 (methoxy), where hydrogen bonding is absent at C5, leading to weaker intermolecular interactions . Such differences influence crystallization behavior, a critical factor in X-ray diffraction studies using SHELX software .

Bioactivity and Reactivity

  • Brominated Analogues : The bromo-substituted derivative (1704066-51-2) introduces electrophilic reactivity, making it a candidate for cross-coupling reactions, unlike the target compound .

Biological Activity

Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS: 63746-08-7) is a chemical compound belonging to the indole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C19H19NO3
  • Molecular Weight : 309.36 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

This compound has shown various biological activities, particularly in the fields of cancer research and neuropharmacology. The compound's structure suggests potential interactions with biological targets that could lead to therapeutic effects.

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds, including this compound, exhibit significant anticancer properties. For instance, the compound has been tested against several cancer cell lines with promising results.

Cell Line IC50 (µM) Mechanism of Action
MCF712.50Induction of apoptosis
NCI-H46042.30Inhibition of cell proliferation
HepG20.71Disruption of microtubule dynamics

These findings suggest that the compound may inhibit tumor growth through multiple mechanisms, including apoptosis induction and microtubule disruption.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. A study demonstrated that the compound could mitigate oxidative stress in neuronal cells, thereby protecting against neurodegeneration.

Case Studies

  • Case Study on Cancer Cell Lines
    • Researchers screened this compound against various cancer cell lines (MCF7, NCI-H460, HepG2). The results showed a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
  • Neuroprotection in Experimental Models
    • In an experimental model of oxidative stress-induced neuronal damage, treatment with this compound resulted in a significant reduction in cell death and preservation of neuronal function.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.
  • Microtubule Disruption : It interferes with microtubule dynamics, affecting cell division.
  • Antioxidant Activity : It exhibits antioxidant properties that protect neuronal cells from oxidative damage.

Q & A

Q. What are the established synthetic routes for Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the indole core. For example:

Indole NH protection : Use di-tert-butyl dicarbonate (Boc₂O) with catalytic 4-dimethylaminopyridine (DMAP) to protect the indole NH group, ensuring regioselectivity in subsequent reactions .

Coupling reactions : Introduce the benzyl group via nucleophilic substitution or palladium-catalyzed cross-coupling.

Hydroxylation : Direct C–H activation at the 5-position using oxidizing agents like mCPBA or enzymatic methods.

Esterification : Ethyl ester formation via acid-catalyzed condensation with ethanol.
Key intermediates include the Boc-protected indole and hydroxylated derivatives. Reflux conditions in acetic acid with sodium acetate are common for cyclization steps .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SXRD) : Resolve the 3D structure, particularly for confirming substituent positions and hydrogen-bonding networks. SHELX programs are widely used for refinement .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., benzyl protons at δ 4.8–5.2 ppm, ethyl ester at δ 1.2–1.4 ppm).
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₉H₁₉NO₃ requires m/z 316.1311).
  • FT-IR : Confirms hydroxyl (3200–3500 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) groups .

Q. What in vitro pharmacological screening strategies are applicable for this compound?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against kinases (e.g., Flt3) or reverse transcriptases using fluorescence-based or radiometric assays.
  • Cytotoxicity profiling : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).
  • Receptor binding studies : Radioligand displacement assays for serotonin or dopamine receptors, given structural similarity to bioactive indoles .

Advanced Research Questions

Q. How can synthetic yield be optimized for the benzyl-protected intermediate?

  • Methodological Answer :
  • Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki-Miyaura coupling efficiency.
  • Solvent optimization : Compare DMF (polar aprotic) vs. THF (low polarity) for Boc deprotection kinetics.
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 100°C for 30 min vs. reflux for 5 h).
  • Byproduct analysis : Monitor via HPLC to identify competing pathways (e.g., over-oxidation at the 5-position) .

Q. How to resolve contradictions in NMR data between theoretical predictions and experimental results?

  • Methodological Answer :
  • DFT calculations : Simulate NMR chemical shifts using Gaussian or ORCA software to benchmark against experimental data.
  • Variable-temperature NMR : Detect dynamic processes (e.g., rotameric equilibria of the benzyl group).
  • 2D NMR (COSY, NOESY) : Assign overlapping signals (e.g., distinguish methyl and methine protons).
  • Crystallographic validation : Cross-reference SXRD bond lengths/angles with NMR-derived conformers .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.
  • Molecular docking : Target HIV reverse transcriptase (PDB: 1RT2) or Flt3 kinase (PDB: 6JPL) using AutoDock Vina.
  • MD simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns) in GROMACS.
  • Metabolite prediction : CypReact or GLORYx to identify potential hydroxylation or glucuronidation sites .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity: How to determine if variations arise from structural impurities or assay conditions?

  • Methodological Answer :

Purity validation : Quantify impurities via HPLC-DAD/ELSD (<98% purity may skew IC₅₀ values).

Dose-response curves : Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%).

Structural analogs : Compare activity of methyl vs. ethyl esters to isolate pharmacophore contributions.

Orthogonal assays : Validate anti-HIV activity using both RT inhibition and cell-based infectivity models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.